benzylthiourea hydrochloride

Aqueous Solubility Formulation Compatibility Analytical Reagent Preparation

Benzylthiourea hydrochloride (CAS 89410-45-7), also known as 1-benzylthiourea hydrochloride or benzyl isothiuronium chloride , is a water-soluble salt of the benzylthiourea framework. Unlike the free base form (CAS 621-83-0), which is essentially insoluble in water , the hydrochloride salt exhibits solubility of 250 g/L at 15°C , making it uniquely suited for aqueous-phase reactions and analytical applications where dissolution is a prerequisite.

Molecular Formula C8H11ClN2S
Molecular Weight 202.71 g/mol
CAS No. 89410-45-7
Cat. No. B6613691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzylthiourea hydrochloride
CAS89410-45-7
Molecular FormulaC8H11ClN2S
Molecular Weight202.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=S)N.Cl
InChIInChI=1S/C8H10N2S.ClH/c9-8(11)10-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10,11);1H
InChIKeyBYBRLWJURWATSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzylthiourea Hydrochloride (CAS 89410-45-7): A High-Solubility Thiourea Intermediate for Aqueous-Phase Synthesis and Analytical Chemistry


Benzylthiourea hydrochloride (CAS 89410-45-7), also known as 1-benzylthiourea hydrochloride or benzyl isothiuronium chloride , is a water-soluble salt of the benzylthiourea framework. Unlike the free base form (CAS 621-83-0), which is essentially insoluble in water , the hydrochloride salt exhibits solubility of 250 g/L at 15°C , making it uniquely suited for aqueous-phase reactions and analytical applications where dissolution is a prerequisite. The compound serves as a key intermediate in the synthesis of pharmaceutical leads [1] and as a selective reagent for the detection of cobalt and nickel [2].

Why Benzylthiourea Hydrochloride Cannot Be Swapped for Its Free Base or Alternative Thiourea Salts in Aqueous Protocols


Generic substitution of benzylthiourea hydrochloride with its free base (benzylthiourea, CAS 621-83-0) or other N-substituted thioureas leads to catastrophic failure in aqueous systems. The free base is practically insoluble (0 g/L) , preventing its use in any water-dependent application without pre-dissolution in organic co-solvents that may interfere with downstream chemistry or analytical sensitivity. Conversely, simple thiourea or methylthiourea hydrochloride lack the benzyl recognition element, rendering them structurally inert as selective reagents for cobalt/nickel [1] and pharmacologically inactive as NK1 receptor antagonist building blocks [2]. The hydrochloride salt is therefore a structurally non-fungible entity when both aqueous solubility and benzyl-specific binding are required.

Benzylthiourea Hydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


Aqueous Solubility Advantage Over Free Base

Benzylthiourea hydrochloride (CAS 89410-45-7) demonstrates a water solubility of 250 g/L at 15°C, enabling direct dissolution for aqueous chemistry and biological assays. In contrast, the corresponding free base is classified as 'insoluble in water' , a property that precludes its use in any buffer or water-based protocol without organic co-solvents. This solubility advantage is maintained in the analytical reagent-grade material (S-Benzylisothiourea hydrochloride, CAS 538-28-3), which also passes a water solubility test as part of its quality specification. The hydrochloride salt thus eliminates the need for DMSO or ethanol pre-dissolution steps, reducing solvent interference and simplifying workflow for high-throughput screening or aqueous-phase synthesis.

Aqueous Solubility Formulation Compatibility Analytical Reagent Preparation

Analytical Reagent Specificity for Cobalt and Nickel Detection

S-Benzylisothiouronium hydrochloride (the tautomer of benzylthiourea hydrochloride) is a standard reagent for the detection and determination of cobalt and nickel [1]. The benzyl-substituted isothiouronium group forms stable, characteristically colored complexes with these metals, a specificity not shared by unsubstituted thiourea or short-chain alkyl derivatives under the same conditions. This selectivity has been codified in the Merck Index and commercial analytical reagent specifications (assay ≥98.0%, melting point 173–176°C, sulphated ash ≤0.05%) [2]. While no numerical selectivity ratio versus other thioureas is reported, the reagent is specified for cobalt and nickel to the exclusion of other metals, making it a targeted procurement choice for analytical laboratories that require interference-free quantification of these transition metals.

Analytical Chemistry Metal Ion Detection Selective Reagent

Divergent Synthetic Utility Produces Unique Heterocyclic Scaffolds

In the reaction with N1-(2-cyanophenyl)-benzimidoyl chloride, benzylthiourea yields 1,3,5-benzotriazocine, a product not obtainable when using thioacetamide (which gives 3,1-benzothiazine) or symmetrical dialkyl/diarylthioureas (which give quinazoline) [1]. This divergence is attributed to the unique nucleophilic behavior of the mono-substituted thiourea NH and NH2 groups. While exact yields are not tabulated for each reactant, the study explicitly reports that the three reagent classes afford 'different cyclic products', confirming that benzylthiourea cannot be replaced by other thiourea derivatives without altering the reaction outcome. The hydrochloride salt facilitates this chemistry in aqueous or protic media due to its superior solubility.

Organic Synthesis Heterocyclic Chemistry Reagent Divergence

Purity Specification Advantage Over Generic Reagent Grades

Commercial benzylthiourea hydrochloride is routinely supplied at a minimum purity of 95% (CAS 89410-45-7) , while analytical reagent-grade S-benzylisothiouronium chloride is standardised at ≥98.0% purity with additional specifications for sulphated ash (≤0.05%) and melting point (173–176°C) [1]. By comparison, generic thiourea reagent grades often lack such tight secondary specifications, and the free base benzylthiourea is not offered in an equivalent analytical-grade format. The defined purity and impurity profile reduce the risk of batch-to-batch variability in sensitive applications such as pharmaceutical intermediate synthesis and trace metal analysis.

Quality Control Assay Specification Procurement Compliance

Established Role as a Pharmaceutical Intermediate for NK1 Antagonist Leads

Benzylthiourea is a key pharmacophoric element in sub-nanomolar human NK1 receptor antagonists. In a structure-activity relationship (SAR) study, the benzylthiourea-containing initial lead exhibited sub-micromolar affinity for the rabbit NK1 receptor, and 2-halo-substituted benzylthiourea derivatives were optimized to yield a compound (SDZ NKT 343) with a Ki of 0.16 nM for the human NK1 receptor [1]. Critically, contemporaneous simplification of the benzylthiourea unit to phenylthiourea abolished the requirement for the benzyl moiety, but this only succeeded when an appropriate 2-substituent was present on the phenyl ring. The benzylthiourea hydrochloride therefore represents a direct precursor to a validated chemical series; without the benzyl group, the lead optimization pathway described would not have been possible.

Medicinal Chemistry NK1 Receptor Structure-Activity Relationship

Priority Application Scenarios for Benzylthiourea Hydrochloride Based on Quantitative Differentiation


Aqueous-Phase Synthesis of Benzotriazocine Heterocycles

When the synthetic target is a 1,3,5-benzotriazocine via the Fathalla–Pazdera protocol, benzylthiourea hydrochloride is the only viable thiourea source [1]. Thioacetamide or symmetrical disubstituted thioureas generate completely different ring systems. The hydrochloride salt's solubility in water allows the reaction to proceed in environmentally benign aqueous media, aligning with green chemistry principles and simplifying workup.

Interference-Free Spectrophotometric Determination of Cobalt and Nickel in Environmental or Process Samples

For laboratories performing trace metal analysis, S-benzylisothiouronium chloride (the analytical-grade form) provides selective complexation of Co and Ni [1]. The high purity (≥98.0%) and low sulphated ash content minimize interference, ensuring accurate quantification at ppm levels without the need for elaborate separation steps.

Preparation of Sub-Nanomolar NK1 Receptor Antagonist Libraries

Medicinal chemists building on the SDZ NKT 343 series should source benzylthiourea hydrochloride to maintain the benzylthiourea pharmacophore that enabled sub-nanomolar Ki values (0.16 nM) against the human NK1 receptor [1]. Substitution with phenylthiourea would require a complete re-optimization of the 2-substituent, delaying lead progression.

High-Purity Intermediate for Regulatory-Starting-Material (RSM) Synthesis

In pharmaceutical development, benzylthiourea hydrochloride's documented purity (95–98%) and defined impurity profile (melting point, sulphated ash) make it a defensible choice as a regulatory starting material or intermediate [1][2]. The absence of such specifications for the free base introduces unnecessary regulatory risk during process validation.

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